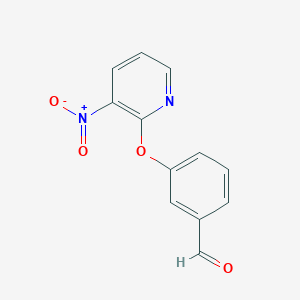

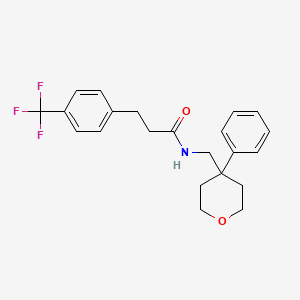

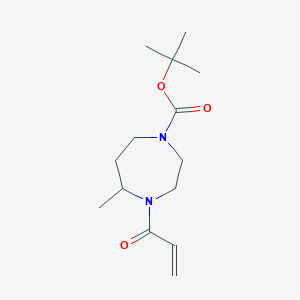

![molecular formula C22H19FN8O B2539458 2-(4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1396686-53-5](/img/structure/B2539458.png)

2-(4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry . It has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is often used by medicinal chemists to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of great interest in medicinal chemistry . Various methods for the synthesis of pyrimidines are described in the literature . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile . Meta-substituted derivatives showed improved biological activity .Applications De Recherche Scientifique

- Targeting Cancer Cells: Researchers explore its effects on cancer cell lines. For instance, derivatives like pyrazolopyrimidin-4-one have demonstrated potent antitumor activity.

Anti-Inflammatory and Analgesic Properties

Compounds derived from indole derivatives have shown promise in this area. Notably:

- Compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) exhibited anti-inflammatory and analgesic activities, along with a low ulcerogenic index .

Antitubercular Activity

The compound’s derivatives were investigated against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are warranted to explore its potential in treating tuberculosis .

Cell Surface Biotinylation and Internalization Assay

Research has explored the compound’s effects on cell surface proteins and internalization processes. This assay provides insights into its cellular interactions .

Mécanisme D'action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain. The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. The increased availability of acetylcholine enhances cholinergic neurotransmission, potentially improving cognitive function .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine availability can lead to improved cognitive function . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN8O/c23-16-6-1-2-8-18(16)31-20(17-7-3-4-9-24-17)19(27-28-31)21(32)29-12-14-30(15-13-29)22-25-10-5-11-26-22/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVHPFUOVBAXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

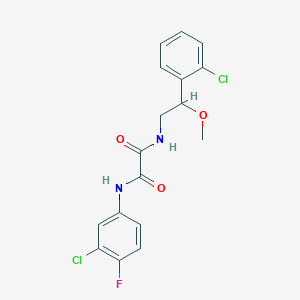

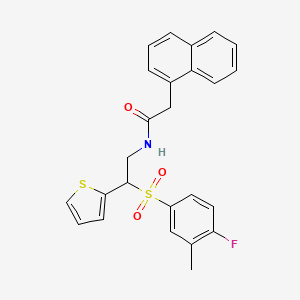

![1'-(2-(4-(Isopropylthio)phenyl)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2539382.png)

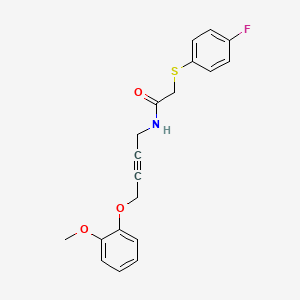

![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)

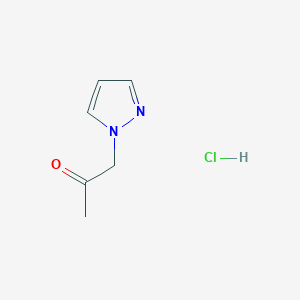

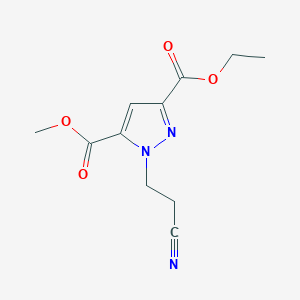

![N-(3-chloro-4-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2539394.png)